MIDA as a simple and highly efficient ligand for palladium-catalyzed Hiyama cross-coupling of aryl halides†

Organic & Biomolecular Chemistry Pub Date: 2014-08-11 DOI: 10.1039/C4OB01056F

Abstract

N-Methyliminodiacetic acid (MIDA) as a simple, air stable and water-soluble ligand has been used in the palladium-catalyzed Hiyama cross-coupling reaction of trimethoxyphenylsilane with aryl halides. The yield of the corresponding Hiyama coupling products is high up to around 90% in water and isopropanol under an ambient atmosphere in the presence of KOH and NaF.

Graphical abstract: MIDA as a simple and highly efficient ligand for palladium-catalyzed Hiyama cross-coupling of aryl halides
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